N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the sulfonation of 4-methylbenzenesulfonyl chloride with 2-(2,2-dimethoxyethoxy)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in the treatment of bacterial infections and has a similar structure.
Sulfisoxazole: Known for its use in urinary tract infections.
Uniqueness
N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the 2-(2,2-dimethoxyethoxy)phenyl group can influence its solubility, stability, and interaction with biological targets, potentially leading to unique applications and benefits over other sulfonamides.
Properties
CAS No. |
111854-24-1 |
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Molecular Formula |
C17H21NO5S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-(2,2-dimethoxyethoxy)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO5S/c1-13-8-10-14(11-9-13)24(19,20)18-15-6-4-5-7-16(15)23-12-17(21-2)22-3/h4-11,17-18H,12H2,1-3H3 |
InChI Key |
FBQVZVRBWWVTLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OCC(OC)OC |
Origin of Product |
United States |
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